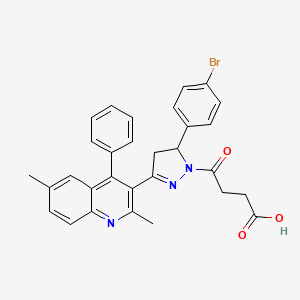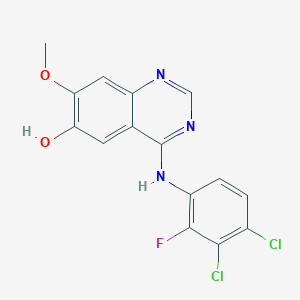
5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid” is a complex organic compound. It is a derivative of pyrrolizine, a bicyclic compound containing a pyrrole ring . The compound has a molecular weight of 305.72 .
Synthesis Analysis
The synthesis of pyrrolizine derivatives can be achieved via a [2+3] cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates . This one-pot synthesis method has been developed by organic and pharmaceutical chemists for the synthesis of diverse pyrrolizine derivatives .Molecular Structure Analysis
The molecular structure of “5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid” includes a pyrrole ring and a phenyl group . The InChI code for this compound is1S/C15H12ClNO4/c16-9-4-1-3-8 (7-9)13-12 (15 (20)21)11 (14 (18)19)10-5-2-6-17 (10)13/h1,3-4,7H,2,5-6H2, (H,18,19) (H,20,21) . Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight of the compound is 305.72 .Scientific Research Applications
Anti-Cancer Agents
The compound could be used in the design and synthesis of novel anti-cancer agents . It could be introduced as an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds have shown moderate to excellent antiproliferative activity against cancer cells .
Antiviral Activity
Indole derivatives, which include this compound, have been reported to have antiviral properties . They have been prepared and reported as antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-Inflammatory
Indole derivatives also possess anti-inflammatory properties . This suggests that “5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid” could potentially be used in the treatment of inflammatory conditions .
Antileishmanial Activity
The compound has shown potential in vitro antileishmanial activity . In vivo evaluation demonstrated significant inhibition in liver and spleen parasite burden in infected Balb/c mice .
Anticoagulant Drugs
The compound could be used in the development of new anticoagulant drugs for the prevention and treatment of thrombosis . The development of dual inhibitors of blood coagulation factors Xa and XIa, which at the same time have a limited effect on thrombin, could be possible through the use of this compound .
6. Treatment of Idiopathic Pulmonary Fibrosis (IPF) The compound inhibits PDGFR, FGFR, and VEGFR, which promote fibroblast proliferation, migration, and transformation . This is the basis for its usage in the treatment of IPF .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-phenyl-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(18)11-10-7-4-8-16(10)13(12(11)15(19)20)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHWPPSJDKFPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(N2C1)C3=CC=CC=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

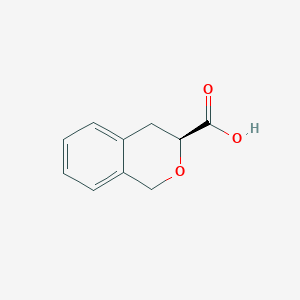

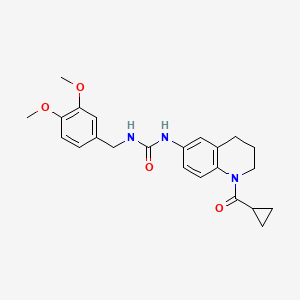
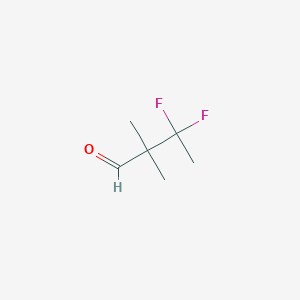

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2620920.png)
![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2620921.png)

![N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2620928.png)
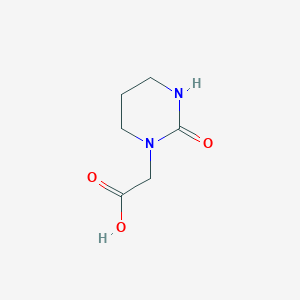
![2-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2620931.png)
